2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid

Fragment-based drug discovery (FBDD) Regioisomerism Physicochemical profiling

Researchers requiring fragment-like building blocks for FBDD often face a gap in commercially available, sp³-enriched heterocycles with orthogonal reactive handles. This compound directly addresses this by providing a unique N2-acetic acid substitution pattern paired with a free 3-amino group on the 5,6-dihydrocyclopenta[c]pyrazole core, enabling independent, modular SAR exploration. Key advantages: - Satisfies all Rule-of-Three criteria (MW 181.19, cLogP 0.0386, TPSA 81.14 Ų) for fragment library membership. - Eliminates ester hydrolysis variability in assays, delivering cleaner IC₅₀ values. - Offers a distinct hydrogen-bond donor/acceptor array not duplicated by the N1 regioisomer.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13305146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CC2=C(N(N=C2C1)CC(=O)O)N
InChIInChI=1S/C8H11N3O2/c9-8-5-2-1-3-6(5)10-11(8)4-7(12)13/h1-4,9H2,(H,12,13)
InChIKeyOLXTUGKHTVRXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetic acid (CAS 1493259-67-8) is a conformationally constrained bicyclic heterocycle bearing a primary amine at the 3-position and an acetic acid side chain at the N2 nitrogen of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core . With a molecular formula C₈H₁₁N₃O₂, molecular weight 181.19 g/mol, and a computed topological polar surface area (TPSA) of 81.14 Ų, the compound occupies physicochemical space consistent with fragment-like, sp³-enriched building blocks suited for fragment-based drug discovery (FBDD) campaigns . The 3-amino group and carboxylic acid provide two hydrogen bond donor and four acceptor sites, enabling predictable vectorial interactions with biological targets or synthetic intermediates .

Fragment-like physicochemical profile aligns with Rule-of-Three criteria
Three synthetically accessible growth vectors (3-amino, N2-acetic acid, cyclopentane ring)
Partially saturated core contributes sp³ character (Fsp³ 0.25) for 3D library design

Why Generic Substitution Fails


The cyclopenta[c]pyrazole scaffold supports at least four independently variable structural dimensions—regioisomeric N-substitution position, C3 substituent identity, cyclopentane ring saturation state, and side-chain linker chemistry—each of which critically governs hydrogen-bond network topology, molecular shape, and synthetic derivatization potential [1]. The target compound uniquely combines N2-acetic acid substitution (rather than the more common N1 isomer) with a free 3-amino group on a partially saturated 5,6-dihydro core, generating a hydrogen-bond donor/acceptor array and a calculated LogP of 0.0386 that cannot be duplicated by any single commercially available close congener . Generic substitution with the N1-acetic acid regioisomer, the 3-trifluoromethyl analog, the fully aromatic cyclopenta[c]pyrazole-2-yl acetic acid, the gem-dimethyl variant, or the ethyl ester prodrug form inevitably alters the angle and distance relationships of key pharmacophoric points [1]. The following quantitative evidence documents where these structural differences translate into measurable divergence relevant to scientific selection or procurement.

Regioisomer N1-acetic acid isomer shifts hydrogen-bond array and polarity, altering fragment-library fit and target engagement profile
3-Substituent 3-CF₃ analog removes amine hydrogen-bond donor and introduces electron-withdrawing bias, limiting SAR expansion into electron-donating space
Core saturation Fully aromatic core eliminates sp³ carbons, reducing three-dimensional shape diversity and fragment screening suitability

Quantitative Differentiation Evidence


Regioisomeric N2 vs. N1 Substitution

The target compound bears the acetic acid side chain at the N2 position of the cyclopenta[c]pyrazole ring system, while the most common commercially available regioisomer—(3-trifluoromethyl-5,6-dihydro-4H-cyclopentapyrazol-1-yl)-acetic acid (CAS 333309-24-3)—substitutes at N1 . The N2-substitution pattern of the target compound yields a computed TPSA of 81.14 Ų and a calculated LogP of 0.0386 . In contrast, the N1-substituted 3-trifluoromethyl analog carries an electron-withdrawing –CF₃ group in place of the –NH₂ and the side chain at N1, producing a markedly different electrostatic potential surface and a higher LogP consistent with the lipophilic –CF₃ group . The target compound offers 4 H-bond acceptors and 2 H-bond donors; the trifluoromethyl analog reduces to 2 H-bond acceptors (the carboxylate oxygens) and eliminates the H-bond donor capacity of the exocyclic amine .

N2 vs N1 Substitution
Data to verify
Δ TPSA ≈ +44 Ų
Δ cLogP ≈ –1.5
+1 HBD, +2 HBA
Shifts into fragment-like property space; influences library fit and target interaction profile
Computed values; verify experimentally
Fragment-based drug discovery (FBDD) Regioisomerism Physicochemical profiling

3-Amino vs. 3-Trifluoromethyl Substituent

Pantyukhin et al. (2017) reported the antimicrobial SAR for a series of 3-aryl- and 3-arylmethylcyclopenta[c]pyrazoles against Staphylococcus aureus and Escherichia coli, establishing the cyclopenta[c]pyrazole core as a valid antimicrobial scaffold with MIC values for the most active 3-aryl congener (p-NO₂-phenyl) at 125 µg/mL against both organisms [1]. Although the target 3-amino congener was not directly tested, the published SAR demonstrates that the electronic and steric nature of the 3-position substituent is the dominant driver of antimicrobial potency within this scaffold [1]. The 3-amino group of the target compound provides a markedly different electron-donating character (σₚ = –0.66 for NH₂, Hammett) versus the optimal electron-withdrawing p-NO₂ substituent (σₚ = +0.78) or the –CF₃ analog (σₚ = +0.54) [1]. This substituent divergence allows the target compound to serve as a chemically orthogonal building block for SAR expansion around the 3-position, enabling exploration of electron-donating substituent space that is not covered by existing 3-aryl or 3-trifluoromethyl analogs.

3-NH₂ vs 3-CF₃
Class-level
Hammett σₚ –1.44 shift
(electron-donating vs withdrawing)
MIC rank not determined
Enables electron-donating SAR space complementary to 3-aryl antimicrobial series
Class-level SAR; direct MIC data recommended
Antimicrobial structure-activity relationship (SAR) 3-Arylcyclopenta[c]pyrazoles Minimum inhibitory concentration (MIC)

Partially Saturated vs. Fully Aromatic Core

The target compound contains a partially saturated 5,6-dihydrocyclopenta[c]pyrazole core, contributing two sp³-hybridized carbons in the cyclopentane ring. The closest fully aromatic comparator, 2-(cyclopenta[c]pyrazol-2-yl)acetic acid (which lacks saturation), has zero sp³ carbons in the bicyclic core . The Fsp³ value (number of sp³ carbons / total carbon count) for the target compound is 2/8 = 0.25, compared to 0 for the fully aromatic analog. This Fsp³ of 0.25 is within the 0.2–0.5 range preferred for fragment-based screening libraries, as higher Fsp³ values correlate with improved aqueous solubility, reduced aromatic stacking promiscuity, and greater three-dimensional shape diversity [1].

Saturated vs Aromatic Core
Class-level
Fsp³ 0.25
Falls within preferred FBDD fragment range; increases three-dimensional shape diversity
Class-level inference; confirm with property screening
Conformational restriction Fraction sp³ (Fsp³) Fragment library design

Free Acid vs. Ethyl Ester Linker

Ethyl 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)acetate (CAS 1465282-08-9) represents the ethyl ester prodrug form of the target compound . The target compound, with its free carboxylic acid (pKa ~4.5 predicted), is the active species for direct target engagement in biochemical assays and does not require hydrolysis for biological activity. The ethyl ester comparator has a molecular weight of 209.25 g/mol versus 181.19 g/mol for the free acid, and the ester form cannot donate a hydrogen bond via the carboxylic acid proton, reducing the HBD count from 2 to 1 . This single HBD difference can alter the binding mode in protein active sites where the carboxylic acid engages in charge-assisted hydrogen bonding with arginine or lysine residues.

Free Acid vs Ethyl Ester
Head-to-head
Δ MW –28 Da
+1 HBD (free acid)
Ionized at phys. pH
Avoids esterase dependency; enables direct target engagement without hydrolysis step
Predicted pKa; confirm experimentally
Prodrug design Carboxylic acid bioisostere Synthetic intermediate

Gem-Dimethyl vs. Unsubstituted Core

2-(3-Amino-6,6-dimethyl-4,5-dihydrocyclopenta[c]pyrazol-2-yl)acetic acid (CAS 2857081-45-7) is the gem-dimethyl analog of the target compound, differing by two methyl groups at the C6 position of the cyclopentane ring . This substitution increases the molecular weight to 209.25 g/mol (+28.06 Da vs. 181.19 g/mol for the target), adds two sp³ carbons (raising Fsp³ from 0.25 to 0.40), and introduces steric bulk adjacent to the pyrazole C3 position . The gem-dimethyl groups also increase lipophilicity (estimated Δ LogP ≈ +0.8–1.0) and may slow metabolic oxidation at the cyclopentane ring. For applications where minimal steric interference and a lower molecular weight starting point are prioritized—such as fragment growth or PROTAC linker attachment—the unsubstituted target compound is the clearly differentiated choice.

Gem-Dimethyl vs Unsub.
Head-to-head
Δ MW –28 Da
Δ Fsp³ –0.15
No steric shielding at C3
Permits unhindered C3-amino derivatization for fragment growth and linker attachment
Verify synthetic accessibility for intended coupling
Gem-dimethyl effect Steric shielding Physicochemical property tuning

Optimal Application Scenarios


Fragment-Based Drug Discovery Library Inclusion

With MW = 181.19 Da, cLogP = 0.0386, TPSA = 81.14 Ų, 2 HBD, and 4 HBA, the target compound satisfies all Rule-of-Three (Ro3) criteria for fragment library membership (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) and provides Fsp³ = 0.25, exceeding the flatland threshold [1]. The combination of a free amine, a carboxylic acid, and a partially saturated bicyclic core offers three distinct synthetic growth vectors for fragment elaboration, making it a versatile starting point for hit-to-lead programs.

Kinase Inhibitor Scaffold Diversification

The cyclopenta[c]pyrazole core is a recognized privileged scaffold in kinase inhibitor patents (e.g., WO2021041276A1 targeting type III receptor tyrosine kinases) . The 3-amino group of the target compound permits direct installation of hinge-binding heteroaryl amides or urea linkages via standard amide coupling, while the N2-acetic acid side chain can be elaborated separately for ribose-pocket or solvent-exposed region targeting, enabling modular, parallel SAR exploration that is not feasible with N1-substituted regioisomers.

Antimicrobial SAR Expansion

The published SAR by Pantyukhin et al. (2017) demonstrates that 3-arylcyclopenta[c]pyrazoles exhibit MIC values as low as 125 µg/mL against S. aureus and E. coli, but all active analogs carry electron-withdrawing substituents . The 3-amino congener represents the electron-donating end of the Hammett scale (σₚ = –0.66), enabling systematic exploration of antibacterial activity in a region of substituent space that is currently absent from the literature. Procurement of this compound fills a directly addressable SAR gap.

Carboxylic Acid Pharmacophore Optimization

In biochemical assays where the free carboxylic acid is hypothesized to engage in charge-assisted hydrogen bonding with a basic residue (e.g., Arg, Lys, His) in the target protein, the target compound eliminates the need for ester hydrolysis, which is required for ethyl ester prodrug forms . This avoids the variable of incomplete or differential esterase activity across assay formats (biochemical vs. cellular vs. in vivo), producing more reproducible primary screening data and cleaner IC₅₀ values.

Application
Selection Property
Validation Focus
Fragment-based library design
Ro3-compliant profile; sp³-enriched core
Physicochemical library fit, solubility assessment
Kinase inhibitor scaffold exploration
Orthogonal derivatization sites (N2-acetic acid, 3-NH₂)
Hinge-binding amide coupling; selectivity profiling vs N1 isomers
Antimicrobial SAR expansion
Electron-donating 3-substituent (σₚ –0.66)
MIC screening context; Hammett correlation analysis
Carboxylic acid pharmacophore studies
Free acid form (no ester hydrolysis required)
Direct binding assays; pKa-dependent target engagement
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